molecular formula C7H11NO B12354518 3-(1-Hydroxycyclobutyl)propanenitrile

3-(1-Hydroxycyclobutyl)propanenitrile

Cat. No.: B12354518
M. Wt: 125.17 g/mol
InChI Key: LEEFDSXACGQILH-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclobutyl)propanenitrile is an organic compound with the molecular formula C₇H₁₁NO It features a cyclobutyl ring with a hydroxyl group attached to the first carbon and a propanenitrile group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclobutyl)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic addition of a cyanide ion to a carbonyl compound, followed by cyclization. For example, the reaction of 3-bromopropanenitrile with cyclobutanone in the presence of a base such as sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclobutyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 3-(1-Oxocyclobutyl)propanenitrile.

    Reduction: 3-(1-Hydroxycyclobutyl)propylamine.

    Substitution: 3-(1-Chlorocyclobutyl)propanenitrile.

Scientific Research Applications

3-(1-Hydroxycyclobutyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclobutyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxycyclopropyl)propanenitrile
  • 3-(1-Hydroxycyclopentyl)propanenitrile
  • 3-(1-Hydroxycyclohexyl)propanenitrile

Uniqueness

3-(1-Hydroxycyclobutyl)propanenitrile is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other cycloalkyl derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-(1-hydroxycyclobutyl)propanenitrile

InChI

InChI=1S/C7H11NO/c8-6-2-5-7(9)3-1-4-7/h9H,1-5H2

InChI Key

LEEFDSXACGQILH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC#N)O

Origin of Product

United States

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